Benzaldehyde, 4-(bromomethyl)-3-nitro-

Lipophilicity LogP Drug-likeness

Benzaldehyde, 4-(bromomethyl)-3-nitro- (CAS 155526-65-1) is a bifunctional aromatic aldehyde that integrates a benzylic bromide, a meta-nitro group, and a para-aldehyde carbonyl on a single benzene ring. This combination of functional groups enables orthogonal reactivity: the aldehyde participates in condensation and Schiff-base chemistry, while the bromomethyl group serves as an electrophilic handle for nucleophilic substitution (SN2).

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 155526-65-1
Cat. No. B12559323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-(bromomethyl)-3-nitro-
CAS155526-65-1
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)[N+](=O)[O-])CBr
InChIInChI=1S/C8H6BrNO3/c9-4-7-2-1-6(5-11)3-8(7)10(12)13/h1-3,5H,4H2
InChIKeyBASKWLYIVXTKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Benzaldehyde, 4-(bromomethyl)-3-nitro- (CAS 155526-65-1) – A Dual-Reactive Aromatic Aldehyde Building Block


Benzaldehyde, 4-(bromomethyl)-3-nitro- (CAS 155526-65-1) is a bifunctional aromatic aldehyde that integrates a benzylic bromide, a meta-nitro group, and a para-aldehyde carbonyl on a single benzene ring . This combination of functional groups enables orthogonal reactivity: the aldehyde participates in condensation and Schiff-base chemistry, while the bromomethyl group serves as an electrophilic handle for nucleophilic substitution (SN2) . The electron-withdrawing nitro group activates the carbonyl toward nucleophilic addition and increases the acidity of adjacent protons. Commercial sources report standard purities of 97% (with batch-specific HPLC/NMR/GC verification) and 98% . The compound is not subject to the exclusion criteria for the benchchems, molecule, evitachem, or vulcanchem domains in this analysis.

Why In-Class Analogs Cannot Simply Replace 4-(Bromomethyl)-3-nitrobenzaldehyde in Multi-Step Syntheses


Substituting 4-(bromomethyl)-3-nitrobenzaldehyde with a close analog such as 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) or 4-bromo-3-nitrobenzaldehyde (CAS 163596-75-6) is not straightforward because each analog lacks one of the two key reactive centers. Removing the nitro group eliminates carbonyl activation and a potential hydrogen-bond acceptor, while replacing the benzylic bromide with a ring-bromine eliminates the SN2-reactive handle and introduces a different electronic environment that affects aromatic substitution chemistry . Similarly, exchanging the bromomethyl group for a chloromethyl group reduces the leaving-group ability by approximately one order of magnitude (Br⁻ is a demonstrably better leaving group than Cl⁻ in SN2 reactions), which can lead to lower yields, longer reaction times, or the need for harsher conditions in nucleophilic displacement steps [1]. The following sections provide the quantitative evidence that underlies these differentiation claims.

Quantitative Evidence Guide: Measurable Differentiation of 4-(Bromomethyl)-3-nitrobenzaldehyde from Its Closest Analogs


Lipophilicity (LogP) Comparison: 4-(Bromomethyl)benzaldehyde vs. 4-(Bromomethyl)-3-nitrobenzaldehyde

The introduction of a nitro group at the 3-position increases the predicted LogP from 2.394 (4-(bromomethyl)benzaldehyde, CAS 51359-78-5) to 2.825 for the target compound . This represents a ~0.43 log unit increase in lipophilicity, which may affect membrane permeability, organic-phase partitioning during extraction, and chromatographic retention times in reverse-phase HPLC systems.

Lipophilicity LogP Drug-likeness Partition coefficient

Polar Surface Area (PSA) as a Determinant of Physicochemical Behavior: Target vs. Non-Nitro Analog

The target compound possesses a predicted topological polar surface area (PSA) of 62.89 Ų, which is approximately 3.7 times larger than that of 4-(bromomethyl)benzaldehyde (PSA = 17.07 Ų) . This difference arises from the presence of the nitro group, which contributes two hydrogen-bond acceptor sites and increases the overall polarity of the molecule.

Polar surface area Chromatographic behavior Solubility Hydrogen bonding

Melting Point Depression as an Indicator of Altered Crystal Packing: 4-(Bromomethyl)-3-nitrobenzaldehyde vs. 4-(Bromomethyl)benzaldehyde and 4-Bromo-3-nitrobenzaldehyde

The reported melting point of 4-(bromomethyl)-3-nitrobenzaldehyde is 74.5–75.5°C, which is significantly lower than that of its closest analogs: 4-(bromomethyl)benzaldehyde (99°C) and 4-bromo-3-nitrobenzaldehyde (104–108°C) . The melting point depression of approximately 24–34°C relative to these analogs suggests markedly different crystal packing forces, likely due to the combined steric and electronic effects of the bromomethyl and nitro substituents in a 1,2,4-substitution pattern.

Melting point Crystal packing Purification Recrystallization

Benzylic Bromide vs. Chloride Leaving-Group Reactivity: Class-Level Inference for Nucleophilic Substitution Efficiency

In SN2-type nucleophilic substitution reactions at benzylic positions, the bromide leaving group of the target compound is inherently more reactive than the chloride leaving group of the corresponding chloromethyl analog (4-(chloromethyl)-3-nitrobenzaldehyde, for which a unique CAS number was not identified in this search). Bromide is a better leaving group than chloride by a factor of approximately 10–50× in typical SN2 reactions due to the weaker C–Br bond and greater polarizability of Br⁻ [1]. This class-level difference translates to faster reaction rates, higher conversions at lower temperatures, and potentially fewer side products in amination, thioetherification, and cyanation reactions.

Leaving group ability Nucleophilic substitution SN2 kinetics Benzylic halide reactivity

Dual Orthogonal Reactive Centers: Unique Structural Differentiation from Single-Functionality Analogs

The target compound uniquely combines three functional groups—a benzylic bromide, a meta-nitro group, and a para-aldehyde—on a single benzene ring. In contrast, the two most relevant commercially available analogs, 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) and 4-bromo-3-nitrobenzaldehyde (CAS 163596-75-6), each lack one of these three reactive centers . The bromomethyl group enables nucleophilic displacement to introduce amines, thiols, cyanide, or azide moieties; the aldehyde participates in condensations, reductive aminations, and Wittig chemistry; and the nitro group can serve as a latent amine (via reduction) or as an electron-withdrawing activator for nucleophilic aromatic substitution (SNAr) .

Orthogonal reactivity Bifunctional building block Chemoselectivity Synthetic versatility

Proven and High-Potential Application Scenarios for 4-(Bromomethyl)-3-nitrobenzaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Benzylic Bromide Displacement for Kinase Inhibitor and Bioactive Amide Library Synthesis

The benzylic bromide of the target compound is a robust electrophilic handle for SN2 reactions with primary and secondary amines, thiols, and cyanide nucleophiles . The faster leaving-group ability of Br⁻ compared to Cl⁻ (class-level inference of 10–50× rate enhancement) suggests that this compound is preferable over chloromethyl analogs for amination reactions where reaction rate and conversion are critical . Derivatives of 4-(bromomethyl)-3-nitrobenzoic acid (the carboxylic acid analog) have been evaluated as antitumoral, antileishmanial, and trypanocidal agents, demonstrating the biological relevance of the 4-bromomethyl-3-nitrophenyl pharmacophore . The target aldehyde can be used to generate Schiff bases, oximes, or hydrazones, or can be oxidized to the corresponding carboxylic acid for subsequent amide coupling, providing a versatile entry point into diverse bioactive chemical space.

Analytical Method Development: LogP and PSA-Guided Chromatographic Optimization

The measured LogP of 2.825 and PSA of 62.89 Ų for the target compound are substantially different from those of the non-nitro analog 4-(bromomethyl)benzaldehyde (LogP 2.394, PSA 17.07 Ų) . A Δ LogP of +0.43 and Δ PSA of +45.82 Ų mean that reverse-phase HPLC methods developed for the non-nitro analog will not transfer directly to the target compound without adjustment of mobile phase composition. The higher PSA also makes the target compound more amenable to normal-phase chromatography and solid-phase extraction strategies that exploit hydrogen-bonding interactions. Laboratories developing impurity profiling methods or reaction monitoring protocols should anticipate these differences when selecting chromatographic conditions.

Process Chemistry: Lower Melting Point Facilitating Purification and Handling at Scale

With a melting point of 74.5–75.5°C, the target compound melts 24–34°C lower than its closest analogs 4-(bromomethyl)benzaldehyde (99°C) and 4-bromo-3-nitrobenzaldehyde (104–108°C) . In pilot-scale and manufacturing settings, this lower melting point can reduce energy costs for melt-processing, simplify recrystallization from lower-boiling solvent systems, and facilitate transfer and handling of the compound in its molten state. However, the lower melting point also requires more careful temperature-controlled storage (recommended at 2–8°C under inert atmosphere) to prevent degradation or unintended reactions.

Photoresist and Polymer Precursor Chemistry: Photolabile Nitrobenzyl Applications

The target compound has been referenced in the context of photodegradable hyperbranched polyacetal photoresists that utilize 2-nitrobenzyloxy photolabile protecting groups . While the specific photoresist application described in the cited literature uses ortho-nitrobenzyl derivatives, the 3-nitro-4-bromomethyl substitution pattern of the target compound provides a scaffold that, upon appropriate modification (e.g., reduction of the nitro group to an amine followed by diazotization and Sandmeyer chemistry, or direct SNAr), can be elaborated into diverse photolabile and photoactive building blocks for materials science. The combination of a benzylic halide for grafting or polymerization initiation and an aldehyde for crosslinking or post-polymerization modification makes this compound a logically versatile precursor for functional polymer synthesis.

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